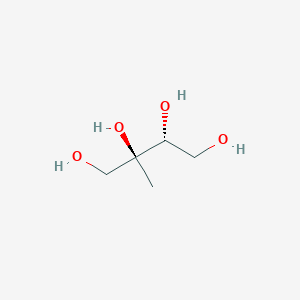
2(3H)-oxazolone
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving 2(3H)-oxazolone are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific information about the physical and chemical properties of 2(3H)-oxazolone was not found in the search results .Scientific Research Applications
Anticancer Agents
2(3H)-oxazolone derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data. The relative sensitivity of three cancer cell lines varied depending on the nature of the compound .
Antioxidant Properties
1,5-Benzodiazepin-2(3H)-ones, a derivative of 2(3H)-oxazolone, have been synthesized and evaluated for their antioxidant properties . These compounds showed low cytotoxicity against human neuroblastoma SH-SY5Y and human hepatoma HepG2 cell lines .
Neuroprotection Activity
Derivatives of 2(3H)-oxazolone have shown good neuroprotection activity in neuronal cell lines under 6-OHD and MPP+ insults, which are in vitro models of mitochondrial dysfunction and oxidative stress in Parkinson’s disease (PD) .
Reduction of Intracellular Reactive Oxygen Species (ROS)
These derivatives have demonstrated a significant reduction of intracellular Reactive Oxygen Species (ROS) and superoxide levels, in parallel with a good improvement of the Mitochondrial Membrane Potential (ΔΨm) .
Lipid Peroxidation Levels
Compared with curcumin, one of the derivatives of 2(3H)-oxazolone better reduced lipid peroxidation levels, malondialdehyde (MDA), in SH-SY5Y cells under oxidative stress pressure .
Recovery of Intracellular Glutathione Synthetase (GSH) Levels
This derivative also recovered intracellular glutathione synthetase (GSH) levels .
Reduction of Apoptosis and Caspase-3 Levels
Apoptosis and caspase-3 levels of SH-SY5Y under H2O2 pressure were also reduced after treatment with a derivative of 2(3H)-oxazolone .
Mechanism of Action
Target of Action
For instance, Zolbetuximab, a monoclonal antibody, targets CLDN18.2, a protein found in gastric or gastroesophageal junction (GEJ) adenocarcinoma . Another compound, a quinazolin-4(3H)-one derivative, was found to inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis .
Mode of Action
For example, the quinazolin-4(3H)-one derivative mentioned earlier inhibits ACCase, thereby preventing the synthesis of fatty acids . This inhibition disrupts the normal metabolic processes of the target organism, leading to its death or growth inhibition.
Biochemical Pathways
Compounds that inhibit accase, like the quinazolin-4(3h)-one derivative, disrupt the fatty acid synthesis pathway . This disruption can lead to a variety of downstream effects, including impaired cell membrane formation and energy production.
Pharmacokinetics
For instance, a study on TPN171, a novel PDE5 inhibitor, revealed that it was rapidly absorbed in humans with a peak time (Tmax) of 0.667 h and a half-life (t1/2) of approximately 9.89 h in plasma .
Result of Action
For example, the quinazolin-4(3H)-one derivative showed excellent herbicidal activity against monocotyledonous weeds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2/c5-3-4-1-2-6-3/h1-2H,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVMOLOUBJBNBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181982 | |
| Record name | 4-Oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-oxazolone | |
CAS RN |
27584-70-9 | |
| Record name | 4-Oxazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027584709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,3-oxazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)











